molecular formula C9H9BrN2O B1519310 (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol CAS No. 1150618-44-2

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

Katalognummer B1519310
CAS-Nummer: 1150618-44-2
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: RFVPSSTUGWUKOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol, also known as 4-BMBM, is a brominated benzimidazole derivative with a range of interesting properties. It is a relatively new compound, first synthesized in 2019, and has shown promise in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Imidazole derivatives, such as (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol, have been studied for their potential antibacterial and antifungal properties. The presence of the imidazole ring is known to contribute to the inhibition of bacterial growth and fungal development. This compound could be used in the synthesis of new drugs targeting resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Antitumor Activity

The structural motif of imidazole is present in various compounds with antitumor properties. (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol could serve as a precursor in synthesizing novel medications that target specific cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells. Its role in the synthesis of compounds with cytotoxic activity against these cells is of significant interest .

Proton Pump Inhibitor Synthesis

Imidazole derivatives are key components in the development of proton pump inhibitors (PPIs), which are used to treat conditions like gastroesophageal reflux disease (GERD) and gastritis. The compound could be involved in the synthesis of PPIs, contributing to the treatment of acid-related disorders .

Development of Antiviral Agents

The imidazole ring is a common feature in many antiviral agents. Research into the synthesis of imidazole-containing compounds, including (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol, could lead to the development of new antiviral medications, particularly important in the face of emerging viral diseases .

Anti-inflammatory Properties

Compounds with an imidazole core have been associated with anti-inflammatory effects. This makes (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol a candidate for the development of new anti-inflammatory drugs, potentially offering alternative treatments for chronic inflammatory diseases .

Antihelmintic Drugs

Imidazole derivatives have shown efficacy as antihelmintic agents, used to treat parasitic worm infections. The subject compound could be utilized in creating new formulations to combat helminthiasis, which remains a significant health issue in many parts of the world .

Gastrointestinal Therapeutics

Due to its potential role in PPIs, (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol may also contribute to the treatment of other gastrointestinal disorders beyond GERD and gastritis, such as peptic ulcers and Zollinger-Ellison syndrome .

Antioxidant Research

Imidazole compounds are being explored for their antioxidant properties. As oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, the compound could be pivotal in developing treatments that mitigate oxidative damage .

Eigenschaften

IUPAC Name

(4-bromo-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVPSSTUGWUKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653994
Record name (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

CAS RN

1150618-44-2
Record name 4-Bromo-1-methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Reactant of Route 3
Reactant of Route 3
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Reactant of Route 4
Reactant of Route 4
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Reactant of Route 5
Reactant of Route 5
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Reactant of Route 6
Reactant of Route 6
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.